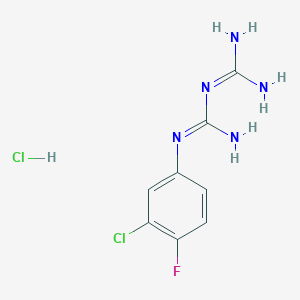

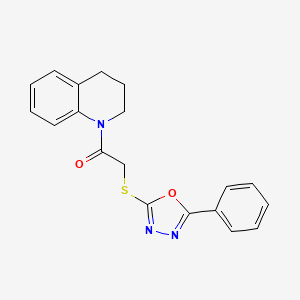

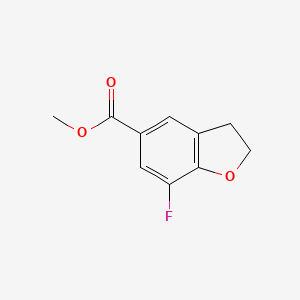

![molecular formula C15H14F3N3O3 B2367908 methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate CAS No. 1024020-32-3](/img/structure/B2367908.png)

methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .

Synthesis Analysis

The synthesis of similar compounds often involves the use of methyl hydrazine hydrochloride . Functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the trifluoromethyl group and the pyrazol ring. The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique properties that can significantly influence the physical and chemical properties of the compound it is part of. For example, it can increase the acidity of the compound and decrease its basicity .Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Chains and Rings

Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is explored in research for its unique molecular structure, particularly for hydrogen-bonded chains and rings formation. Studies show molecules linked into chains and sheets by a combination of N-H...O(carbonyl) and C-H...O hydrogen bonds (Portilla et al., 2007).

Crystal Structure and Fungicidal Activity

This compound is involved in the synthesis of novel structures with potential biological applications. For instance, its role in synthesizing compounds with moderate fungicidal activity against pathogens like Rhizoctonia solani has been demonstrated (Liu et al., 2014).

Antimicrobial and Antioxidant Properties

Research has also focused on its derivatives for potential antimicrobial and antioxidant applications. Synthesized compounds display a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Structural Variations in Coordination Polymers

Studies include the exploration of structural variations in coordination polymers and binuclear complexes involving pyrazole-based ligands. Such research contributes to understanding molecular geometry and potential applications in various fields (Konar et al., 2013).

Synthesis of Biologically Active Derivatives

The compound plays a role in synthesizing derivatives for potential anticancer applications. Research in this area is crucial for developing new molecular targeted therapies for cancer (Liu et al., 2017).

Corrosion Inhibition

Another significant application is in the field of materials science, particularly as a corrosion inhibitor. Compounds synthesized from this chemical have shown effectiveness in protecting metals from corrosion (Missoum et al., 2013).

Antifungal Activity and Structure-Activity Relationships

It is also used in the synthesis of derivatives with antifungal properties. These activities are explored through various structural modifications, enhancing our understanding of structure-activity relationships in medicinal chemistry (Du et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The trifluoromethyl group is of significant interest in the field of medicinal chemistry, and research into its properties and potential applications is ongoing . Future directions could include exploring its use in the synthesis of new pharmaceuticals and studying its impact on the physical and chemical properties of various compounds .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biological targets, such as enzymes, receptors, and proteins, to exert their effects .

Mode of Action

The trifluoromethyl group in the compound may play a crucial role in these interactions .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to changes in cellular processes and functions .

Result of Action

Based on the structure of the compound, it can be inferred that it may cause changes in the function of its targets, leading to alterations in cellular processes and functions .

Eigenschaften

IUPAC Name |

methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c1-21-8-10(12(20-21)15(16,17)18)13(22)19-11(14(23)24-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBCNMUEVMIBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC(C2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

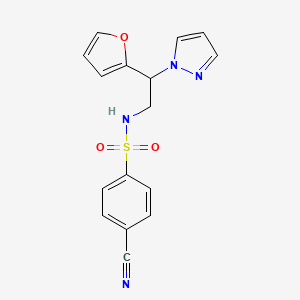

![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)

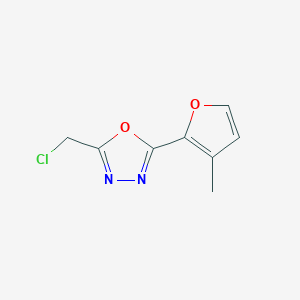

![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

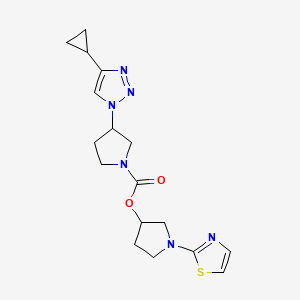

![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)

![ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2367846.png)